(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Brand Name: Vulcanchem
CAS No.: 318951-52-9
VCID: VC7879986
InChI: InChI=1S/C25H22N2O3/c28-24-21-22(20-14-8-3-9-15-20)27(17-19-12-6-2-7-13-19)30-23(21)25(29)26(24)16-18-10-4-1-5-11-18/h1-15,21-23H,16-17H2/t21-,22-,23+/m1/s1
SMILES: C1=CC=C(C=C1)CN2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C25H22N2O3
Molecular Weight: 398.5 g/mol

(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

CAS No.: 318951-52-9

Cat. No.: VC7879986

Molecular Formula: C25H22N2O3

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione - 318951-52-9

Specification

CAS No. 318951-52-9
Molecular Formula C25H22N2O3
Molecular Weight 398.5 g/mol
IUPAC Name (3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C25H22N2O3/c28-24-21-22(20-14-8-3-9-15-20)27(17-19-12-6-2-7-13-19)30-23(21)25(29)26(24)16-18-10-4-1-5-11-18/h1-15,21-23H,16-17H2/t21-,22-,23+/m1/s1
Standard InChI Key HZMSYRZEXJWYIO-ZLNRFVROSA-N
Isomeric SMILES C1=CC=C(C=C1)CN2[C@@H]([C@@H]3[C@H](O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5
SMILES C1=CC=C(C=C1)CN2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)CN2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a hexahydro-pyrrolo[3,4-d][1, oxazole core fused with two benzyl groups at positions 2 and 5, a phenyl substituent at position 3, and two ketone moieties at positions 4 and 6. Its molecular formula is C<sub>25</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>, with a molecular weight of 398.5 g/mol. The IUPAC name reflects its stereochemical configuration: (3S,3aR,6aS), indicating the spatial arrangement of atoms around the three chiral centers.

Table 1: Key Structural Properties

PropertyValue
CAS Number318951-52-9, 1864003-58-6
Molecular FormulaC<sub>25</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight398.5 g/mol
Stereochemistry3S, 3aR, 6aS
Key Functional GroupsOxazole, pyrrolidine, diketones

Stereochemical Considerations

The stereodescriptors (3S,3aR,6aS) define the compound’s three-dimensional geometry, critical for its potential biological interactions. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming this configuration. The rigidity imposed by the fused ring system and substituents creates distinct electronic environments, influencing reactivity and supramolecular interactions.

Synthesis and Characterization

Analytical Characterization

Confirming the structure and purity requires a combination of techniques:

Table 2: Spectroscopic Data Overview

TechniqueExpected Features
<sup>1</sup>H NMR- Aromatic protons (δ 7.2–7.5 ppm)
- Benzylic CH<sub>2</sub> (δ 3.8–4.2 ppm)
<sup>13</sup>C NMR- Ketone carbons (δ 195–210 ppm)
- Oxazole C-O (δ 160–170 ppm)
IR Spectroscopy- C=O stretches (1700–1750 cm<sup>-1</sup>)
HRMSm/z 398.5 (M+H)<sup>+</sup>

X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, particularly for verifying the 3aR and 6aS configurations.

Physicochemical Properties

Solubility and Stability

The compound’s lipophilic nature (logP ≈ 3.2 predicted) suggests limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for dissolution in biological assays. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the oxazole and diketone moieties.

Crystallographic Behavior

Single-crystal analyses of related pyrrolo-oxazoles reveal tight packing driven by π-π stacking between aromatic rings and hydrogen bonding involving ketone oxygen atoms . Such interactions may influence solid-state stability and dissolution kinetics.

Target ClassMechanism of Action
Protein KinasesCompetitive ATP inhibition
GPCRsAllosteric modulation
Bacterial enzymesInhibition of folate biosynthesis

Material Science Applications

The compound’s rigid, conjugated structure could serve as:

  • Ligands in catalysis: Chiral ligands for asymmetric hydrogenation.

  • Organic semiconductors: π-Conjugated systems for optoelectronic devices.

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical purity: Scalable routes to maintain >98% ee.

  • Functional group compatibility: Avoiding diketone reduction during benzylations.

  • Purification: Separating diastereomers via chromatography.

Research Opportunities

  • Molecular docking studies: To predict binding affinities for kinase targets.

  • Structure-activity relationship (SAR): Modifying benzyl/phenyl groups to optimize potency.

  • Formulation development: Nanoencapsulation to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator